molecular formula C18H11NO8S2 B12889846 2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid CAS No. 94803-32-4

2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid

Cat. No.: B12889846
CAS No.: 94803-32-4
M. Wt: 433.4 g/mol
InChI Key: OESPFRYVCUTRKF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid is a complex organic compound with a molecular formula of C18H11NO8S2 This compound is characterized by the presence of a quinoline ring system substituted with sulfonic acid groups and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline derivatives with indene-1,3-dione under acidic conditions. The reaction is often carried out in the presence of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid is unique due to its combination of quinoline and indene-1,3-dione moieties, along with the presence of sulfonic acid groups.

Properties

CAS No.

94803-32-4

Molecular Formula

C18H11NO8S2

Molecular Weight

433.4 g/mol

IUPAC Name

2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid

InChI

InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27)

InChI Key

OESPFRYVCUTRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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